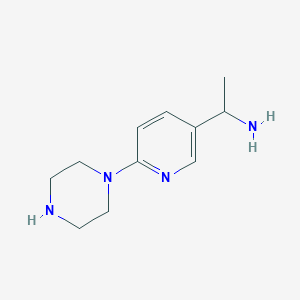
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine is a chemical compound that belongs to the class of heterocyclic amines It features a piperazine ring attached to a pyridine ring, with an ethanamine group linked to the pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine typically involves the reaction of 6-chloropyridin-3-amine with piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können den Pyridinring in einen Piperidinring umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Piperazinring.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) ist eine typische Methode.
Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: N-Oxide der Piperazin- und Pyridinringe.
Reduktion: Piperidinderivate.
Substitution: Alkylierte oder acylierte Derivate des Piperazinrings.
Wissenschaftliche Forschungsanwendungen
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Ligand in Rezeptorstudien.
Medizin: Untersucht auf sein Potenzial für therapeutische Eigenschaften, einschließlich antimikrobieller und antipsychotischer Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In der pharmazeutischen Chemie kann es als Ligand für bestimmte Rezeptoren fungieren und deren Aktivität modulieren. Die Verbindung kann mit Neurotransmitterrezeptoren interagieren und so Signalwege beeinflussen, die mit Stimmung und Kognition zusammenhängen .
Wirkmechanismus
The mechanism of action of 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The compound can interact with neurotransmitter receptors, influencing pathways related to mood and cognition .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(6-(Piperidin-1-yl)pyridin-3-yl)ethanamin: Ähnliche Struktur, jedoch mit einem Piperidinring anstelle von Piperazin.
1-(6-(4-Fluor-1H-pyrazol-1-yl)pyridin-3-yl)ethanamin: Enthält einen Pyrazolring anstelle von Piperazin.
(6-(Piperazin-1-yl)pyridin-3-yl)borsäure: Borsäurederivat mit ähnlicher Grundstruktur
Einzigartigkeit
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamin ist einzigartig aufgrund seiner spezifischen Kombination aus Piperazin- und Pyridinringen, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C11H18N4 |
|---|---|
Molekulargewicht |
206.29 g/mol |
IUPAC-Name |
1-(6-piperazin-1-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C11H18N4/c1-9(12)10-2-3-11(14-8-10)15-6-4-13-5-7-15/h2-3,8-9,13H,4-7,12H2,1H3 |
InChI-Schlüssel |
AZXFGIPRBMDMME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(C=C1)N2CCNCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



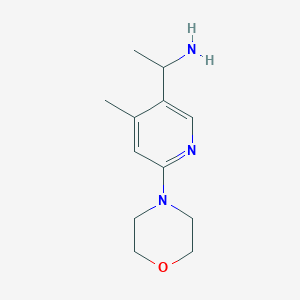

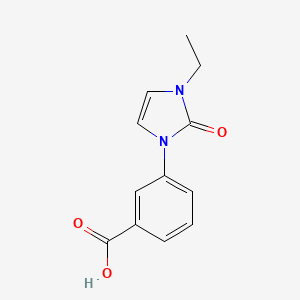
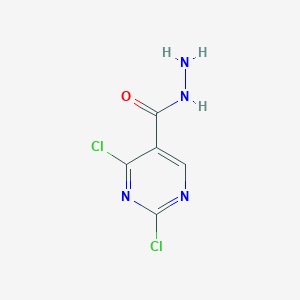
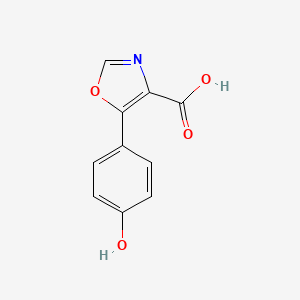
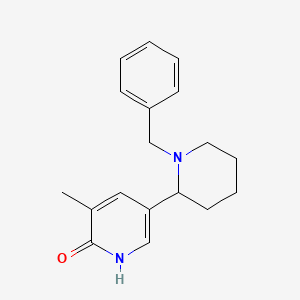
![1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11799153.png)

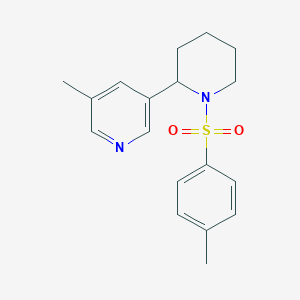
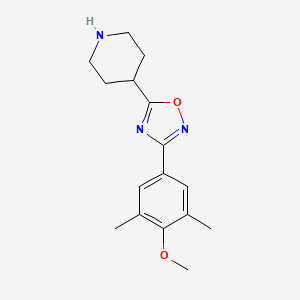
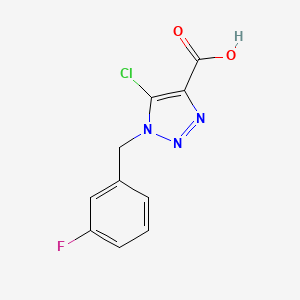
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11799187.png)

